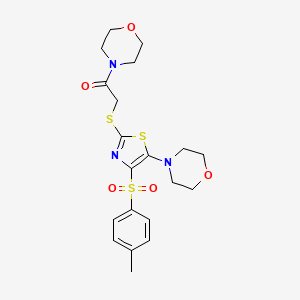

1-Morpholino-2-((5-morpholino-4-tosylthiazol-2-yl)thio)ethanone

Descripción

1-Morpholino-2-((5-morpholino-4-tosylthiazol-2-yl)thio)ethanone is a complex organic compound that features a thiazole ring substituted with morpholine and tosyl groups. Thiazoles are known for their diverse biological activities, including antibacterial, antifungal, and anticancer properties

Propiedades

IUPAC Name |

2-[[4-(4-methylphenyl)sulfonyl-5-morpholin-4-yl-1,3-thiazol-2-yl]sulfanyl]-1-morpholin-4-ylethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H25N3O5S3/c1-15-2-4-16(5-3-15)31(25,26)18-19(23-8-12-28-13-9-23)30-20(21-18)29-14-17(24)22-6-10-27-11-7-22/h2-5H,6-14H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMXAMCKERFPNCG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)C2=C(SC(=N2)SCC(=O)N3CCOCC3)N4CCOCC4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H25N3O5S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

483.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Morpholino-2-((5-morpholino-4-tosylthiazol-2-yl)thio)ethanone typically involves multiple steps:

Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting a suitable α-haloketone with thiourea under basic conditions.

Introduction of the Tosyl Group: The tosyl group is introduced by reacting the thiazole derivative with p-toluenesulfonyl chloride in the presence of a base like pyridine.

Morpholine Substitution: The final step involves the substitution of the halogen on the thiazole ring with morpholine under reflux conditions.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for efficient production.

Análisis De Reacciones Químicas

Types of Reactions

1-Morpholino-2-((5-morpholino-4-tosylthiazol-2-yl)thio)ethanone undergoes various chemical reactions, including:

Oxidation: The thiazole ring can be oxidized using agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction can be achieved using reducing agents such as sodium borohydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine and tosyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles like amines, thiols, and alcohols.

Major Products Formed

Oxidation: Oxidized thiazole derivatives.

Reduction: Reduced thiazole derivatives.

Substitution: Various substituted thiazole derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

1-Morpholino-2-((5-morpholino-4-tosylthiazol-2-yl)thio)ethanone has several scientific research applications:

Chemistry: Used as a building block for synthesizing more complex molecules.

Biology: Investigated for its potential antibacterial and antifungal properties.

Medicine: Explored for its anticancer activity and potential as a therapeutic agent.

Industry: Utilized in the development of new materials and chemical processes.

Mecanismo De Acción

The mechanism of action of 1-Morpholino-2-((5-morpholino-4-tosylthiazol-2-yl)thio)ethanone involves its interaction with various molecular targets:

Molecular Targets: Enzymes, receptors, and DNA.

Pathways Involved: The compound can inhibit enzyme activity, block receptor sites, and interfere with DNA replication and transcription.

Comparación Con Compuestos Similares

Similar Compounds

2,4-Disubstituted Thiazoles: These compounds also exhibit a wide range of biological activities, including antibacterial and anticancer properties.

Morpholino Derivatives: Compounds containing morpholine rings are known for their pharmacological activities.

Actividad Biológica

Overview of 1-Morpholino-2-((5-morpholino-4-tosylthiazol-2-yl)thio)ethanone

This compound is a thiazole-based compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapeutics and antimicrobial properties. The thiazole moiety is known for its ability to interact with various biological targets, making it a valuable scaffold in drug design.

Anticancer Activity

Thiazole derivatives have been extensively studied for their anticancer properties. Research indicates that compounds containing thiazole rings can inhibit cancer cell proliferation through various mechanisms, including:

- Induction of Apoptosis : Many thiazole derivatives promote programmed cell death in cancer cells by activating apoptotic pathways.

- Cell Cycle Arrest : Some studies have shown that these compounds can cause cell cycle arrest at specific phases, thereby inhibiting tumor growth.

For instance, a study examining the anticancer effects of thiazole derivatives demonstrated that modifications to the thiazole structure could enhance cytotoxicity against various cancer cell lines, suggesting that similar modifications in this compound may yield potent anticancer agents .

Antimicrobial Activity

Thiazole-containing compounds are also recognized for their antimicrobial properties. They have been shown to exhibit activity against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell membranes or interference with metabolic processes essential for microbial survival.

Study 1: Antiproliferative Effects

A study focused on thiazole derivatives assessed their antiproliferative effects against human cancer cell lines. The results indicated that certain structural modifications led to increased potency, with IC50 values significantly lower than those of standard chemotherapeutics .

Study 2: Antimicrobial Efficacy

Another research effort evaluated the antimicrobial efficacy of various thiazole derivatives, including those structurally similar to this compound. The findings revealed that these compounds exhibited significant inhibitory activity against Gram-positive and Gram-negative bacteria, suggesting their potential use as broad-spectrum antimicrobial agents.

Summary Table of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.